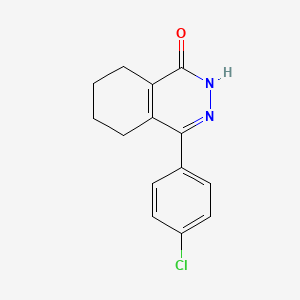![molecular formula C31H36N4O3S B11981540 (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B11981540.png)
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various scientific fields. Its unique structure, featuring a thiazolone core, morpholine ring, and pyrazole moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the morpholine and pyrazole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Similar compounds include (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-methylphenyl)-1,3-thiazol-4(5H)-one and (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-(phenyl)-1,3-thiazol-4(5H)-one .
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one: can be compared to other thiazolone derivatives, morpholine-containing compounds, and pyrazole-based molecules.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C31H36N4O3S |
|---|---|
分子量 |
544.7 g/mol |
IUPAC名 |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C31H36N4O3S/c1-20(2)13-14-37-27-12-11-24(15-21(27)3)29-25(19-35(33-29)26-9-7-6-8-10-26)16-28-30(36)32-31(39-28)34-17-22(4)38-23(5)18-34/h6-12,15-16,19-20,22-23H,13-14,17-18H2,1-5H3/b28-16- |
InChIキー |
MYRUFXRRKZOWKR-NTFVMDSBSA-N |
異性体SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OCCC(C)C)C)C5=CC=CC=C5)/S2 |
正規SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OCCC(C)C)C)C5=CC=CC=C5)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11981469.png)
![2-(4-Bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11981473.png)
![ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11981474.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11981482.png)
![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11981484.png)

![2-(Benzo[d]oxazol-2-yl)-3-(4-(tert-butyl)phenyl)-1-(p-tolyl)prop-2-en-1-one](/img/structure/B11981494.png)
![3,4-Dimethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11981504.png)
![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11981507.png)
![2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol](/img/structure/B11981512.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11981554.png)
